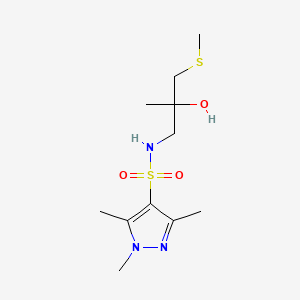
4-(4-Methylphenyl)-3-piperidin-4-yl-1H-1,2,4-triazol-5-one;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Methylphenyl)-3-piperidin-4-yl-1H-1,2,4-triazol-5-one;hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MPPT hydrochloride and is synthesized using a specific method.
Mécanisme D'action
Target of Action
Similar compounds such as mephedrone (4-mmc) are known to interact with the central nervous system . They inhibit the reuptake of monoamines by neurons and decrease the rate of synthesis of monoamine oxidase and catechol-O-methyltransferase .
Mode of Action
The compound’s mode of action involves several characteristics similar to Mephedrone (4-MMC). It inhibits the reuptake of monoamines by neurons, thereby increasing the concentration of these neurotransmitters in the synaptic cleft. This leads to prolonged neuron activation and results in psychoactive effects .
Biochemical Pathways
Based on its structural similarities with mephedrone (4-mmc), it can be inferred that it may affect the monoaminergic system, influencing the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine .
Pharmacokinetics
Similar compounds like mephedrone (4-mmc) demonstrate solubility in water and other polar solvents, facilitating its dissolution for various applications . This suggests that the compound may have good bioavailability.
Result of Action
Similar compounds like mephedrone (4-mmc) are known to elicit stimulation of the central nervous system, resulting in psychoactive effects and the occurrence of hallucinations .
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of MPPT hydrochloride for lab experiments is its high potency and specificity. It has been shown to have significant activity at low concentrations, which makes it a valuable tool for studying various biological processes. Additionally, MPPT hydrochloride is relatively easy to synthesize and purify, which makes it readily available for use in research.
However, there are also some limitations associated with the use of MPPT hydrochloride in lab experiments. One of the main limitations is its potential toxicity, which may limit its use in certain applications. Additionally, the exact mechanism of action of MPPT hydrochloride is not fully understood, which may limit its usefulness in certain research areas.
Orientations Futures
There are several future directions for research on MPPT hydrochloride. One area of research is the development of new drugs based on the structure of MPPT hydrochloride. Additionally, further studies are needed to fully understand the mechanism of action of MPPT hydrochloride and its potential applications in various fields. Finally, more research is needed to explore the potential side effects and toxicity of MPPT hydrochloride, which will be important for its safe use in various applications.
Méthodes De Synthèse
The synthesis of MPPT hydrochloride involves the reaction between 4-(4-methylphenyl)-3-piperidin-4-yl-1H-1,2,4-triazol-5-one and hydrochloric acid. The reaction takes place under specific conditions of temperature and pressure, and the resulting product is purified using various techniques such as recrystallization and chromatography.
Applications De Recherche Scientifique
MPPT hydrochloride has been extensively studied for its potential applications in various fields such as medicine, pharmacology, and neuroscience. It has been found to exhibit significant activity against various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Additionally, MPPT hydrochloride has been shown to have potential as a neuroprotective agent and a modulator of neurotransmitter release.
Propriétés
IUPAC Name |
4-(4-methylphenyl)-3-piperidin-4-yl-1H-1,2,4-triazol-5-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O.ClH/c1-10-2-4-12(5-3-10)18-13(16-17-14(18)19)11-6-8-15-9-7-11;/h2-5,11,15H,6-9H2,1H3,(H,17,19);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCJDVPKBVNXTCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NNC2=O)C3CCNCC3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d]thiazol-2-yl)-2-((2-isobutyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2900327.png)



![N-benzo[e][1,3]benzothiazol-2-yl-4-ethoxybenzamide](/img/structure/B2900334.png)







![(1R,7S,8S,9S)-9-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[5.2.0]nonane-8-carboxylic acid](/img/structure/B2900348.png)
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-oxo-2,3-dihydroquinoline-5-carboxylic acid](/img/structure/B2900350.png)